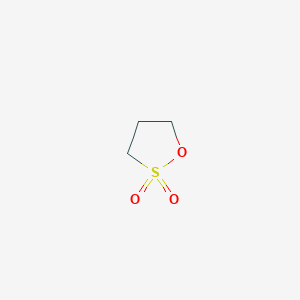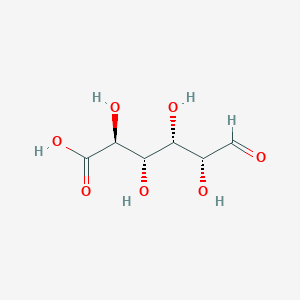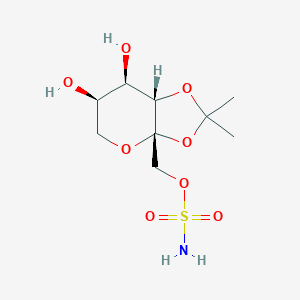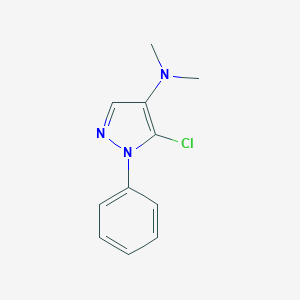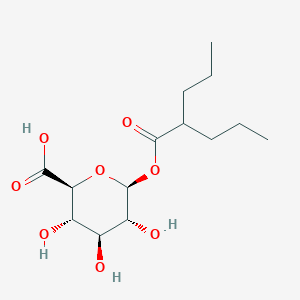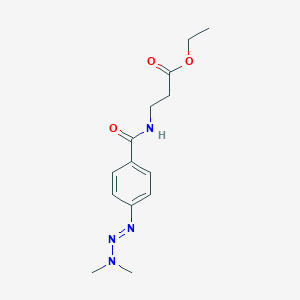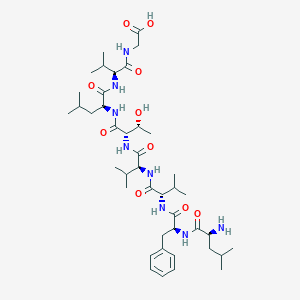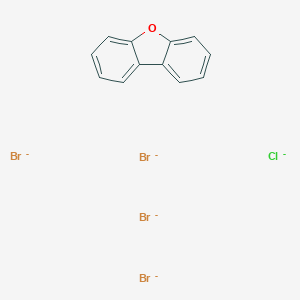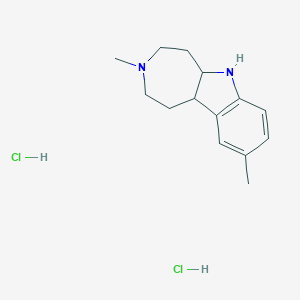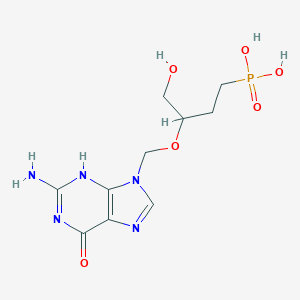
9-(1-Hydroxy-4-phosphinyl-2-butoxymethyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1-Hydroxy-4-phosphinyl-2-butoxymethyl)guanine, commonly known as HPMG, is a synthetic nucleoside analog that has been studied for its antiviral properties. HPMG has been found to be effective against a range of DNA viruses, including herpes simplex virus, cytomegalovirus, and varicella-zoster virus.
Mécanisme D'action
HPMG is a nucleoside analog that is incorporated into the viral DNA during replication. Once incorporated, HPMG acts as a chain terminator, preventing further DNA synthesis. This inhibits viral replication and prevents the virus from spreading.
Effets Biochimiques Et Physiologiques
HPMG has been found to have a low toxicity profile in vitro. It has been shown to have minimal effects on cellular DNA replication and cell viability. HPMG has also been found to have a low potential for resistance development, making it a promising candidate for antiviral therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of HPMG is its broad-spectrum antiviral activity. It has been found to be effective against a range of DNA viruses, making it a promising candidate for the development of antiviral therapies. However, one limitation of HPMG is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
For research on HPMG could include the development of new synthesis methods to improve its solubility in water. Additionally, further studies could be conducted to investigate the potential use of HPMG in combination with other antiviral agents to enhance its efficacy. Finally, studies could be conducted to investigate the potential use of HPMG in the treatment of other viral infections, such as hepatitis B and C.
Méthodes De Synthèse
HPMG is synthesized by a multistep process that involves the reaction of guanine with phosphorus oxychloride to form 9-(4-chlorophosphinyl)-2,6-diaminopurine. This compound is then reacted with 1-butoxy-4-iodobutane in the presence of a palladium catalyst to form HPMG.
Applications De Recherche Scientifique
HPMG has been extensively studied for its antiviral properties. It has been found to be effective against a range of DNA viruses, including herpes simplex virus, cytomegalovirus, and varicella-zoster virus. HPMG works by inhibiting viral DNA synthesis, which prevents the virus from replicating and spreading.
Propriétés
Numéro CAS |
104880-60-6 |
|---|---|
Nom du produit |
9-(1-Hydroxy-4-phosphinyl-2-butoxymethyl)guanine |
Formule moléculaire |
C10H16N5O6P |
Poids moléculaire |
333.24 g/mol |
Nom IUPAC |
[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-4-hydroxybutyl]phosphonic acid |
InChI |
InChI=1S/C10H16N5O6P/c11-10-13-8-7(9(17)14-10)12-4-15(8)5-21-6(3-16)1-2-22(18,19)20/h4,6,16H,1-3,5H2,(H2,18,19,20)(H3,11,13,14,17) |
Clé InChI |
QVNXYSKNFUJRMI-UHFFFAOYSA-N |
SMILES isomérique |
C1=NC2=C(N1COC(CCP(=O)(O)O)CO)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1COC(CCP(=O)(O)O)CO)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1COC(CCP(=O)(O)O)CO)NC(=NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



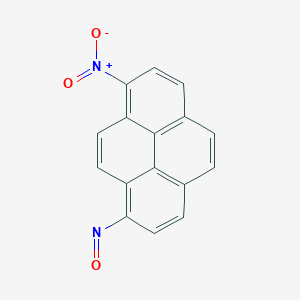
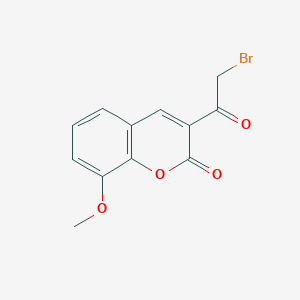
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)
